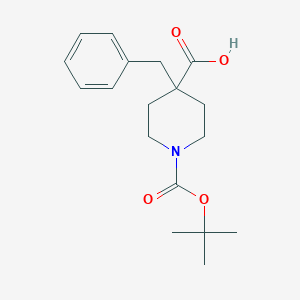
N-(3-chloro-4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)benzamide, also known as CMNB, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical and biological properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methylphenyl)benzamide is still not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methylphenyl)benzamide is its ability to exhibit multiple biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of N-(3-chloro-4-methylphenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several areas of future research for N-(3-chloro-4-methylphenyl)benzamide. One potential direction is to investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a treatment for cancer, given its ability to inhibit the activity of enzymes such as COX-2. Additionally, future research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)benzamide, which could make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aniline to produce N-(3-chloro-4-methylphenyl)benzamide. The purity of the compound is typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)benzamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a treatment for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
10286-78-9 |
|---|---|
Nombre del producto |
N-(3-chloro-4-methylphenyl)benzamide |
Fórmula molecular |
C14H12ClNO |
Peso molecular |
245.7 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
APLQVPPMTCVSKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Otros números CAS |
10286-78-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)




![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)


